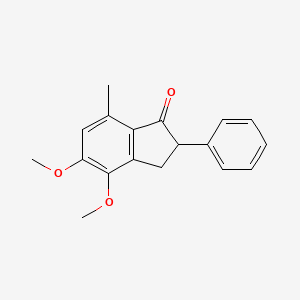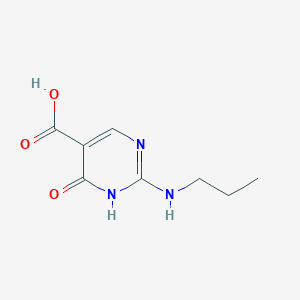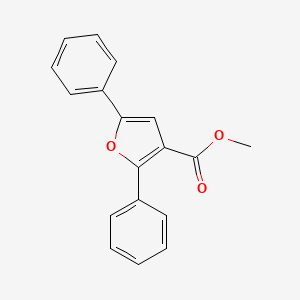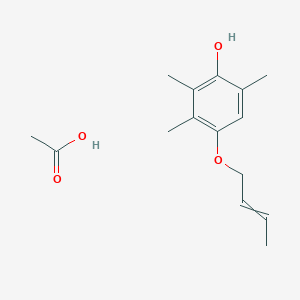![molecular formula C21H16N6O3 B14406995 3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid CAS No. 85179-71-1](/img/structure/B14406995.png)
3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes azide groups and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-azidobenzaldehyde with cyclohexane-1,3-dione under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azide derivatives.
Scientific Research Applications
3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction allows the compound to form stable triazole linkages, which are useful in various applications. The molecular targets and pathways involved include the formation of covalent bonds with alkyne-containing molecules, leading to the creation of complex structures.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis[(4-nitrophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid
- 3,5-Bis[(4-aminophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid
- 3,5-Bis[(4-hydroxyphenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid
Uniqueness
3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid is unique due to the presence of azide groups, which confer distinct reactivity and versatility in chemical synthesis. The azide groups enable the compound to participate in click chemistry, making it valuable for applications requiring the formation of stable covalent bonds.
Properties
CAS No. |
85179-71-1 |
|---|---|
Molecular Formula |
C21H16N6O3 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3,5-bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H16N6O3/c22-26-24-18-5-1-13(2-6-18)9-15-11-17(21(29)30)12-16(20(15)28)10-14-3-7-19(8-4-14)25-27-23/h1-10,17H,11-12H2,(H,29,30) |
InChI Key |
IJTVLWJOEOEFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C1=CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)


![3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14406947.png)




![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14406987.png)

